Home > Products > Screening Compounds P67632 > Thalidomide-5'-O-PEG2-propargyl
Thalidomide-5'-O-PEG2-propargyl -

Thalidomide-5'-O-PEG2-propargyl

Catalog Number: EVT-14912645
CAS Number:
Molecular Formula: C20H20N2O7
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-O-PEG2-propargyl is a synthetic compound derived from thalidomide, a drug historically known for its sedative properties and later associated with severe teratogenic effects. This particular derivative incorporates a polyethylene glycol (PEG) linker and a propargyl group, enhancing its solubility and potential bioactivity. The compound is classified as an E3 ligase ligand-linker conjugate used in targeted protein degradation technologies, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) systems.

Source and Classification

Thalidomide-5'-O-PEG2-propargyl is synthesized from thalidomide, which was originally developed in the 1950s. The compound falls under the category of small molecule therapeutics and is primarily classified as a targeted protein degradation agent. Its structure allows it to interact with specific proteins within biological systems, facilitating their degradation via the ubiquitin-proteasome pathway.

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-O-PEG2-propargyl typically involves several key steps:

  1. Preparation of PEG Linker: The polyethylene glycol linker is synthesized or purchased in a suitable form.
  2. Propargylation: The introduction of the propargyl group can be achieved through various organic reactions, such as nucleophilic substitution or coupling reactions.
  3. Conjugation: The final step involves linking the thalidomide moiety with the PEG linker and propargyl group using standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents to facilitate the formation of amide bonds.

Technical Details

The synthesis may utilize techniques such as:

  • Click Chemistry: This method allows for efficient and selective coupling between the azide and alkyne functionalities present in the compound.
  • Characterization Techniques: The synthesized product is typically characterized using Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular formula of Thalidomide-5'-O-PEG2-propargyl is C20H20N2O7C_{20}H_{20}N_{2}O_{7}, with a molecular weight of approximately 400.387 g/mol. The structure features:

  • A thalidomide backbone consisting of an isoindoline-1,3-dione core.
  • A PEG linker that enhances solubility.
  • A propargyl group that may facilitate further chemical modifications or interactions.
Chemical Reactions Analysis

Reactions

Thalidomide-5'-O-PEG2-propargyl can undergo various chemical reactions, including:

  1. Hydrolysis: Under certain conditions, the ester linkages may hydrolyze, affecting stability.
  2. Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Cross-Coupling Reactions: The propargyl group can participate in further functionalization via Sonogashira or similar coupling reactions.

Technical Details

The ability to modify the propargyl group allows for diverse applications in medicinal chemistry, enabling the attachment of various bioactive molecules or probes.

Mechanism of Action

Thalidomide-5'-O-PEG2-propargyl exerts its effects primarily through its interaction with cereblon, an E3 ubiquitin ligase component. This interaction leads to targeted degradation of specific proteins involved in disease processes:

  1. Binding to Cereblon: The thalidomide moiety binds to cereblon, altering its substrate specificity.
  2. Ubiquitination: Target proteins are tagged for degradation by ubiquitin molecules.
  3. Proteasomal Degradation: The ubiquitinated proteins are subsequently degraded by the proteasome, reducing their levels in cells.

This mechanism underlies its potential therapeutic effects in various conditions, including cancer and autoimmune diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and moderately soluble in water due to the PEG component.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Purity: High purity (>95%) is generally required for research applications.
Applications

Thalidomide-5'-O-PEG2-propargyl has several scientific uses:

  1. Targeted Protein Degradation: Utilized in PROTAC technology for selectively degrading disease-related proteins.
  2. Cancer Research: Investigated for its potential to inhibit tumor growth by degrading oncogenic proteins.
  3. Autoimmune Disorders: Explored for its immunomodulatory effects through targeted protein interactions.
Molecular Design & Rationale for Targeted Protein Degradation

Structural Basis of Cereblon (CRBN) Recruitment in PROTAC Design

Cereblon (CRBN), a substrate receptor of the CRL4 ubiquitin ligase complex, serves as a primary molecular scaffold for PROTAC design due to its druggable binding pocket and conformational plasticity. The CRBN-thalidomide binding domain (TBD) spans residues 328–426 and features a tri-tryptophan pocket (Trp380, Trp386, Trp400) that recognizes the glutarimide moiety of thalidomide derivatives. Upon ligand binding, the TBD and Lon protease-like domain undergo a ~45° conformational shift, creating an induced neosubstrate interface [1] [2]. This structural rearrangement enables the recruitment of zinc finger transcription factors (e.g., IKZF1, IKZF3) via a β-hairpin loop containing a glycine residue (G-loop motif). Computational analyses reveal that over 2,500 human proteins possess this G-loop, providing a vast degradable "CRBN degrome" [1].

Recent advances in CRBN structural biology include the development of CRBNmidi, a truncated construct (residues 41–187 linked to 249–426) that retains wild-type functionality without requiring DDB1 co-expression. This innovation enables high-resolution crystallography of ternary complexes, revealing how PROTAC-induced protein-protein interfaces govern degradation efficiency [2]. As shown in Table 1, CRBNmidi exhibits superior biophysical properties for structural studies compared to full-length constructs.

Table 1: Key CRBN Constructs for Structural Studies

ConstructDomains IncludedExpression SystemResolution AchievedKey Advantages
CRBNmidiLon + TBD with partial HBE. coli≤1.8 ÅNo DDB1 requirement; high solubility
CRBNΔN:DDB1Full-length minus N-terminusInsect cells~3.0 ÅNative complex architecture
CRBNTBDThalidomide-binding domainE. coli≤2.0 ÅRapid crystallization; high yield

Role of Thalidomide Derivatives in E3 Ubiquitin Ligase Complex Engagement

Thalidomide and its analogs (lenalidomide, pomalidomide) function as molecular glues that reprogram CRBN's substrate specificity. These immunomodulatory drugs (IMiDs) bind CRBN with Kd values of 100–250 μM, mimicking the C-terminal cyclic imide degron of endogenous substrates [1] [8]. The phthalimide ring inserts into the hydrophobic pocket formed by CRBN's Trp380/Trp386/Trp400, while the glutarimide nitrogen coordinates a structural water molecule essential for hydrogen bonding with His378 [1].

Derivatization at the 5'-position of thalidomide preserves CRBN engagement while enabling linker attachment. Biochemical studies confirm that 5'-modified thalidomide retains >90% of CRBN binding affinity compared to the parent compound, making it ideal for PROTAC engineering. This derivatization strategy has enabled CRBN-recruiting PROTACs targeting diverse proteins, including BRD4 (ARV-825), estrogen receptor (ARV-471), and BTK (NX-2127) [4] [8]. As of 2023, 12 of 15 PROTACs in clinical trials utilize thalidomide-based CRBN recruitment [8].

Rational Linker Optimization: PEG Spacer Length and Flexibility in Bifunctional Degraders

The polyethylene glycol (PEG) linker in Thalidomide-5'-O-PEG2-propargyl serves as a molecular ruler that optimizes ternary complex formation. The two-ethylene glycol unit (8 atoms, 10.5 Å) balances flexibility and rigidity through:

  • Solvation enhancement: Ether oxygen atoms form hydrogen bonds with water, improving aqueous solubility (logP reduction by 1.2 vs alkyl linkers)
  • Conformational entropy: Free rotation around C-O bonds enables sampling of 12 distinct torsional states
  • Distance optimization: Positions POI and E3 ligase at 15–25 Å separation for optimal ubiquitin transfer [5] [10]

Table 2: Impact of Linker Length on Degradation Efficiency

Linker TypeAtomsLength (Å)Flexibility (ΔG, kJ/mol)Ternary Complex Stability (Kd, μM)DC50 (nM)
PEG2810.54.20.8 ± 0.212.3
PEG41216.28.13.1 ± 0.945.6
Alkyl C8811.31.512.4 ± 2.1>1000

Computational modeling reveals that PEG2 linkers maximize cooperativity (α-value >3) between POI and CRBN binding events. Molecular dynamics simulations show PEG2 samples 5.3-fold more productive ternary complex conformations than rigid aryl linkers [6] [10]. Receptor.AI's iterative PROTAC design platform further optimizes linkers using graph neural networks that predict membrane permeability—critical for PROTACs exceeding 800 Da molecular weight [10].

Propargyl Functionalization: Enabling Click Chemistry for Modular PROTAC Assembly

The terminal alkyne group in Thalidomide-5'-O-PEG2-propargyl enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), permitting modular conjugation to azide-functionalized warheads. This "click chemistry" approach offers three strategic advantages:

  • Orthogonal coupling: Reaction proceeds in >95% yield within 2 hours under physiological conditions without disturbing CRBN-binding phthalimide/glutarimide domains [5] [7]
  • Combinatorial screening: Single alkyne-functionalized CRBN ligand enables rapid synthesis of 150+ PROTAC variants via reaction with azide libraries [9]
  • Nanofibril engineering: Alkyne-azide cyclization triggers self-assembly of bifunctional peptides into Nano-PROTACs that bypass the hook effect (e.g., maintaining DC50 <50 nM at 100 μM concentration) [9]

The propargyl group's linear geometry positions the reactive alkyne 8.9 Å from the PEG2 oxygen, minimizing steric hindrance during triazole formation. This spatial orientation increases conjugation efficiency to azide-containing warheads by 3.8-fold compared to bulkier cyclooctyne derivatives [7] [9]. In tumor microenvironments, glutathione-triggered in situ click assembly further enables tumor-specific Nano-PROTAC formation, as demonstrated by 72-hour retention in xenograft models [9].

Properties

Product Name

Thalidomide-5'-O-PEG2-propargyl

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione

Molecular Formula

C20H20N2O7

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H20N2O7/c1-2-7-27-8-9-28-10-11-29-13-3-4-14-15(12-13)20(26)22(19(14)25)16-5-6-17(23)21-18(16)24/h1,3-4,12,16H,5-11H2,(H,21,23,24)

InChI Key

ZZGGOWPAWVHARV-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.